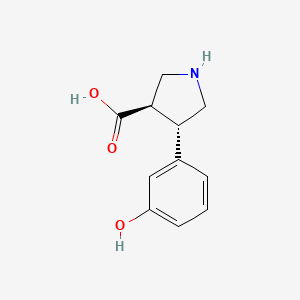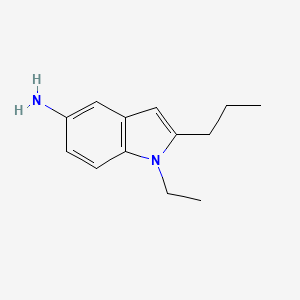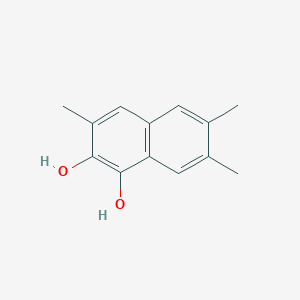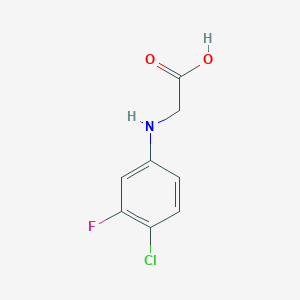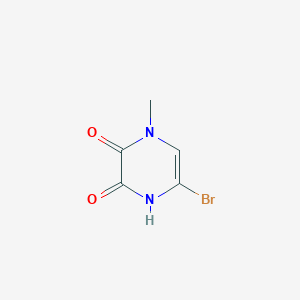
Guanine Hydrochloride Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanine Hydrochloride Hydrate is a compound derived from guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine is a purine base, and its hydrochloride hydrate form is often used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanine Hydrochloride Hydrate can be synthesized by dissolving guanine in dilute hydrochloric acid and allowing the solution to evaporate, forming needle-shaped crystals . This method is straightforward and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, guanine and its derivatives, including this compound, are often produced from urea production wastes or by melting ammonium salts with urea . These methods are cost-effective and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Guanine Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form xanthine and uric acid.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Xanthine, uric acid.
Reduction: Dihydroguanine.
Substitution: Various substituted guanine derivatives.
Applications De Recherche Scientifique
Guanine Hydrochloride Hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Guanine Hydrochloride Hydrate involves its interaction with nucleic acids. Guanine is a key component of DNA and RNA, and its derivatives can influence the structure and function of these molecules. For example, guanine can form hydrogen bonds with cytosine, playing a crucial role in the stability of the DNA double helix .
Propriétés
Formule moléculaire |
C5H8ClN5O2 |
|---|---|
Poids moléculaire |
205.60 g/mol |
Nom IUPAC |
2-amino-1,7-dihydropurin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C5H5N5O.ClH.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;/h1H,(H4,6,7,8,9,10,11);1H;1H2 |
Clé InChI |
RXLQFFCJFDDUET-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)N.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


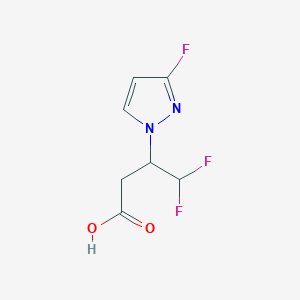


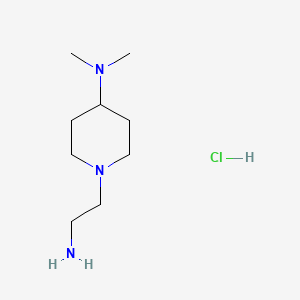
![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)
